3-(3-(Dimethylamino)phenyl)propanoic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a major class of organic compounds defined by the presence of at least one carboxyl group (–COOH) directly attached to an aromatic ring system. numberanalytics.com This combination imparts a unique set of chemical properties, making them fundamental building blocks in organic chemistry. numberanalytics.com They serve as crucial intermediates in the synthesis of a wide array of products, including polymers, dyes, and pharmaceuticals. numberanalytics.comnumberanalytics.com

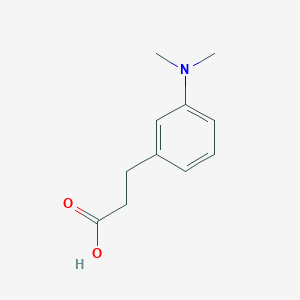

3-(3-(Dimethylamino)phenyl)propanoic acid is a specific derivative within this broad family. Its structure consists of:

An aromatic core : A benzene (B151609) ring substituted at the meta-position.

A carboxylic acid function : A propanoic acid side chain, which gives the molecule its acidic character and provides a reactive site for forming amides, esters, and other derivatives. numberanalytics.com

A tertiary amine group : A dimethylamino (–N(CH₃)₂) substituent on the aromatic ring, which influences the molecule's electronic properties and basicity. Aromatic tertiary amines are considered versatile building blocks in their own right. researchgate.net

The interplay of these functional groups dictates the molecule's reactivity, solubility, and potential for intermolecular interactions, making it a valuable precursor in synthetic chemistry. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molar Mass | 193.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 99528-14-0 |

Data sourced from publicly available chemical databases. bldpharm.comnih.gov

Significance of Phenethylamine and Propanoic Acid Motifs in Molecular Design

While not a classical phenethylamine, the structural backbone of this compound contains related elements that are highly significant in molecular design.

The Phenethylamine Motif : The 2-phenethylamine scaffold is one of the most important building blocks in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comnih.govresearchgate.net Its importance is highlighted by its presence in endogenous neurotransmitters. mdpi.com The general structure—an aromatic ring linked to an amino group by a two-carbon chain—is a privileged pharmacophore that frequently interacts with biological targets. researchgate.netnih.gov Modifications to this core structure are a common strategy in drug discovery to alter a molecule's interaction with specific receptors. mdpi.comsunyempire.edu

The Propanoic Acid Motif : The propanoic acid group, and carboxylic acids in general, are also of immense importance in molecular design. The carboxyl group can significantly enhance water solubility, a crucial property for many applications. researchgate.net It can participate in strong hydrogen bonding, which is key for a molecule's ability to bind to target sites, such as the active site of an enzyme. researchgate.net The propanoic acid structure is a feature in many well-established chemical entities, and modifying it is a key strategy in molecular optimization. biomedres.usnih.gov For instance, research on derivatives of 2-(3-benzoylphenyl)propanoic acid highlights how this motif can be chemically modified to create new compounds for further investigation. nih.govresearchgate.net

The combination of a substituted phenyl ring and a propanoic acid tail in this compound provides a synthetically versatile scaffold that leverages the recognized advantages of both motifs for creating novel and complex molecules. mdpi.com

Overview of Current Research Trajectories Involving the Chemical Compound

Current research primarily utilizes this compound as a chemical intermediate or a starting material for the synthesis of more complex molecules. Its value lies in its pre-functionalized structure, which allows chemists to build upon it in a controlled manner.

Research directions include:

Synthesis of Novel Heterocyclic Systems : The compound can be used as a precursor in multi-step syntheses. For example, propanoic acid derivatives are used to create complex heterocyclic structures, such as thiazoles and pyrimidines, which are then evaluated for further chemical or biological interest. mdpi.com The synthesis often involves reactions of the carboxylic acid group or modifications to the aromatic ring. mdpi.com

Development of Functional Materials : Aromatic compounds containing amino and carboxylic acid groups are explored in materials science. The synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate, for example, showcases how related dimethylamino-phenyl structures can be used to create larger molecules with specific electronic or physical properties. mdpi.com

As a Scaffold in Medicinal Chemistry Research : The structural motifs within this compound make it an attractive starting point for creating libraries of new compounds. Research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, shows that this type of scaffold is used to generate novel molecules for screening in various research areas, including oncology and microbiology. nih.govmdpi.com The specific dimethylamino substitution on the target compound offers a unique variation for such exploratory studies. nih.gov

Advanced Organic Synthesis : The compound is a tool for developing and refining synthetic methodologies. For instance, studies on the addition of reagents to cinnamic acids to produce 3-phenyl-3-phenylthiopropionic acids, which are then converted to amides and amines, illustrate the synthetic pathways where propanoic acid derivatives are central. nih.gov Similarly, research into the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives demonstrates the fundamental reactivity of the propanoic acid double bond in the presence of superacids, a field where understanding reaction mechanisms is key. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(dimethylamino)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)10-5-3-4-9(8-10)6-7-11(13)14/h3-5,8H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBIGTCFTVFNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Dimethylamino Phenyl Propanoic Acid and Its Precursors

Synthesis of Related Intermediates and Analogues

The synthesis of the target compound relies on the availability of key intermediates and the understanding of the synthesis of related analogues.

Preparation of β-N,N-Dimethylaminoenones

β-N,N-Dimethylaminoenones are versatile intermediates in organic synthesis. While a specific synthesis for a 3-(3-(dimethylamino)phenyl) substituted enone was not found, general methods for their preparation exist. For instance, the reaction of methyl ketones with dimethyl(methylene)ammonium trifluoroacetate (B77799) can lead to β-dimethylamino ketones. chemguide.co.uk A related compound, 1-phenyl-3-methylamino-1-propen-1-one, has been prepared through a Claisen condensation of acetophenone (B1666503) and ethyl formate (B1220265), followed by reaction with methylamine. google.com This enaminone can then be reduced to the corresponding amino alcohol. google.com

Synthesis of Dimethylamino-Substituted Aromatic Precursors

The availability of appropriately substituted aromatic precursors is crucial. A key intermediate is 3-(N,N-dimethylamino)phenol. A patented method describes its synthesis by reacting resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610) at elevated temperatures and pressure. google.com The crude product is then purified through a series of extractions and distillation. google.com

Another important precursor is 3-dimethylaminobenzaldehyde. This can be used as a starting material in a Knoevenagel condensation to introduce the propanoic acid side chain. chemicalbook.combldpharm.com

The synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) has been reported, starting from 3-nitrobenzaldehyde (B41214). nih.gov This amino ester is a direct precursor that can be N,N-dimethylated and then hydrolyzed to the target acid.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Nitrobenzaldehyde, Meldrum's acid | Triethylammonium (B8662869) formate (TEAF) | 3-(3-Nitrophenyl)propanoic acid | nih.gov |

| 3-(3-Nitrophenyl)propanoic acid | Stannous chloride, Ethanol (B145695) | Ethyl 3-(3-aminophenyl)propanoate | nih.gov |

| Primary/Secondary Amine | Formaldehyde, Formic Acid | N,N-Dimethylated Amine | nih.govmdpi.com |

| Resorcinol, Dimethylamine | Heat, Pressure | 3-(N,N-Dimethylamino)phenol | google.com |

| 3-Phenylpropanal | Molecular oxygen, 40-80°C | 3-Phenylpropionic acid | google.com |

| Ethyl Ester | Dilute NaOH or HCl, Heat | Carboxylic Acid | chemguide.co.uk |

Derivatization of Propanoic Acid Scaffolds

The formation of the 3-arylpropanoic acid core is a critical step. A notable method for creating a direct precursor is the synthesis of ethyl 3-(3-aminophenyl)propanoate. nih.gov This process begins with a tandem Knoevenagel condensation and alkylidene reduction of 3-nitrobenzaldehyde with Meldrum's acid in triethylammonium formate (TEAF). nih.gov This efficiently creates the 3-phenylpropanoic acid skeleton bearing a nitro group. The subsequent reduction of the nitro group to an amine, followed by N-alkylation, would yield the desired dimethylamino functionality.

Another general approach to forming 3-arylpropanoic acid scaffolds involves the Michael addition of an aromatic amine to an acrylic acid derivative. For instance, the reaction of 4-aminophenol (B1666318) with acrylic acid in water or with methyl acrylate (B77674) in 2-propanol has been used to synthesize N-aryl-β-alanine derivatives, which are structural isomers of the target compound. nih.gov This principle could be adapted using 3-(dimethylamino)aniline as the starting nucleophile to directly construct the 3-(3-(Dimethylamino)phenyl)propanoic acid backbone.

A short and effective synthesis for a key precursor, ethyl 3-(3-aminophenyl)propanoate, has been developed, highlighting a two-stage process that is efficient in producing the core structure. nih.gov

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Nitrobenzaldehyde, Meldrum's acid | Triethylammonium formate (TEAF) | 3-(3-Nitrophenyl)propanoic acid |

| 2 | 3-(3-Nitrophenyl)propanoic acid | Stannous chloride (SnCl2), Ethanol (EtOH) | Ethyl 3-(3-aminophenyl)propanoate |

This table illustrates the synthesis of a key precursor to this compound. The initial Knoevenagel/reduction sequence builds the carbon skeleton, and the second step simultaneously reduces the nitro group and esterifies the carboxylic acid. nih.gov

Catalytic Approaches in the Synthesis of the Chemical Compound and its Derivatives

Catalytic methods, particularly those involving transition metals, are indispensable for the efficient and selective synthesis of complex organic molecules, including derivatives of this compound.

Palladium-Catalyzed Cross-Coupling Reactions for Analogues

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and synthesizing a wide array of analogues. This methodology is particularly useful for constructing complex biaryl systems or for attaching the phenylpropanoic acid moiety to other molecular fragments. For example, in the synthesis of citalopram (B1669093) analogues, a palladium catalyst, Pd(PPh₃)₄, was used to couple various arylboronic acids with an aryl halide. nih.gov This same strategy could be employed to synthesize analogues of this compound by coupling a (3-(dimethylamino)phenyl)boronic acid with a suitable halogenated propanoic acid ester, or vice-versa.

| Reactant A | Reactant B | Catalyst / Base | Solvent / Conditions | Product Type |

| Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ / Na₂CO₃ | DME, H₂O / 70-80 °C | Biphenyl derivative |

This table outlines a representative Suzuki coupling reaction, a versatile method for generating analogues by forming a new carbon-carbon bond between two aromatic rings under palladium catalysis. nih.gov

Other Metal-Mediated Synthetic Transformations

Beyond palladium-catalyzed cross-coupling, other metal-mediated reactions are crucial for key transformations. The reduction of a nitro group on the phenyl ring is a common step in the synthesis of the target compound's precursors. A highly effective method utilizes stannous chloride (SnCl₂) in ethanol. nih.gov This reagent is advantageous because it not only reduces the nitro group to a primary amine but can also act as a Lewis acid to concurrently catalyze the esterification of the carboxylic acid functional group when ethanol is used as the solvent. nih.gov

Catalytic hydrogenation is another vital metal-mediated process. The foundational 3-phenylpropanoic acid scaffold can be prepared by the hydrogenation of cinnamic acid or cinnamaldehyde (B126680). google.comwikipedia.org For instance, the hydrogenation of cinnamaldehyde in the presence of a palladium-containing catalyst yields 3-phenylpropanal, which can be subsequently oxidized to 3-phenylpropionic acid. google.com This demonstrates a catalytic route to the basic carbon skeleton, which can be built upon using nitration and reduction/alkylation sequences to arrive at the final product.

| Transformation | Substrate | Metal Reagent/Catalyst | Conditions | Product |

| Nitro Group Reduction & Esterification | 3-(3-Nitrophenyl)propanoic acid | Stannous chloride (SnCl₂) | Ethanol, Reflux | Ethyl 3-(3-aminophenyl)propanoate nih.gov |

| Hydrogenation | Cinnamaldehyde | Pd-containing catalyst | H₂ gas | 3-Phenylpropanal google.com |

This table summarizes key metal-mediated reactions used in the synthesis of 3-phenylpropanoic acid derivatives. These methods are essential for functional group transformations like nitro reduction and for saturating carbon-carbon double bonds in precursors.

Chemical Reactivity and Functional Group Transformations of 3 3 Dimethylamino Phenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that can participate in several fundamental organic reactions. These transformations are central to modifying the propanoic acid side chain, enabling the creation of esters, amides, and other derivatives.

Esterification Reactions and Their Applications

Esterification is a common reaction of carboxylic acids, and 3-(3-(Dimethylamino)phenyl)propanoic acid readily undergoes this transformation. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. nih.govgeeksforgeeks.orgmasterorganicchemistry.com The reaction is a reversible equilibrium, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. chemguide.co.uk This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen atom of the alcohol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. masterorganicchemistry.comchemguide.co.uk Final deprotonation regenerates the acid catalyst and yields the ester. chemguide.co.uk

The reactivity in Fischer esterification is influenced by steric hindrance. Studies on propanoic acid show that the reaction rate decreases with increasing steric bulk of the alcohol. ceon.rs For this compound, reactions with primary alcohols like methanol (B129727) or ethanol (B145695) would be expected to proceed efficiently.

Table 1: Examples of Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 3-(3-(dimethylamino)phenyl)propanoate |

This table illustrates hypothetical esterification products based on established chemical principles.

Esters derived from this acid are valuable as intermediates in organic synthesis. Their applications can range from serving as building blocks for more complex molecules to being used in the development of materials with specific properties.

Amide Formation and Peptide Coupling Strategies

The carboxylic acid group can be converted into an amide by reacting with a primary or secondary amine. This transformation is fundamental in peptide synthesis and for creating a wide array of functional molecules. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. nih.gov Therefore, the carboxylic acid is typically "activated" first.

Modern amide synthesis employs coupling reagents to facilitate the reaction under mild conditions. researchgate.net These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Common strategies for activating this compound for amide formation include:

Use of Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Metal-Mediated Coupling: Lewis acids such as titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, often in a pyridine (B92270) solvent at elevated temperatures, to give the corresponding amides in good yields. nih.gov

Thioester Intermediates: A green chemistry approach involves the one-pot conversion of the carboxylic acid to a thioester, for example, using dipyridyl dithiocarbonate (DPDTC). nih.govrsc.org This activated intermediate then reacts smoothly with an amine to form the amide bond, avoiding the need for traditional coupling reagents. nih.govrsc.orgresearchgate.net

These methods allow for the coupling of this compound with a diverse range of amines, including amino acid esters to form dipeptide-like structures, preserving stereochemical integrity where applicable. nih.gov

Decarboxylation Mechanisms and Resulting Derivatives

Decarboxylation is the removal of a carboxyl group and the release of carbon dioxide (CO₂). While simple carboxylic acids are generally resistant to decarboxylation, acids with a carbonyl group or a heteroatom at the β-position (two carbons away from the -COOH group) can undergo this reaction upon heating. masterorganicchemistry.comyoutube.comyoutube.com

This compound is a β-amino acid. Such compounds are known to undergo thermal decarboxylation. The mechanism is believed to proceed through a concerted, six-membered cyclic transition state, similar to that of β-keto acids. youtube.com In this transition state, the carboxyl hydrogen is transferred to the β-amino group as the C-C bond cleaves, leading to the formation of an enamine-like intermediate and CO₂. This intermediate then tautomerizes to the final, more stable amine product.

Heating this compound, likely in an inert, high-boiling solvent, would result in the formation of 3-(dimethylamino)ethylbenzene. This reaction provides a synthetic route from the propanoic acid derivative to the corresponding ethylbenzene (B125841) derivative.

Reactions at the Dimethylamino Group

The dimethylamino group (-N(CH₃)₂) is a tertiary amine attached to a phenyl ring. Its lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It also strongly influences the reactivity of the aromatic ring.

Quaternization Reactions and Their Impact on Molecular Properties

The tertiary nitrogen atom of the dimethylamino group can act as a nucleophile and react with alkyl halides in a process known as quaternization, or the Menshutkin reaction. semanticscholar.org This Sₙ2 reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge.

The reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkylating agent, such as methyl iodide or benzyl (B1604629) chloride. semanticscholar.org The reaction rate is dependent on the solvent, with polar solvents generally accelerating the process, and on the steric hindrance of both the tertiary amine and the alkyl halide. researchgate.net For this compound, the dimethylamino group is relatively unhindered, allowing for efficient quaternization.

Table 2: Representative Quaternization Reactions

| Substrate | Alkylating Agent | Product |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | 3-(3-(Trimethylammonio)phenyl)propanoic acid iodide |

This table illustrates expected quaternization products based on the Menshutkin reaction.

Quaternization has a significant impact on the molecule's properties. The introduction of a permanent positive charge dramatically increases its water solubility and changes its electronic character. Quaternary ammonium salts are widely used as surfactants, phase-transfer catalysts, and antimicrobial agents. jcu.cz

Substitution Reactions Involving the Amino Functionality

The dimethylamino group is a powerful electron-donating group and a strong activator for electrophilic aromatic substitution on the phenyl ring. vaia.com Its lone pair of electrons can be delocalized into the ring via resonance, increasing the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack at these positions.

However, the reaction conditions are critical. In the presence of strong acids, such as the nitrating mixture of HNO₃ and H₂SO₄, the nitrogen atom of the dimethylamino group becomes protonated. stackexchange.comdoubtnut.com The resulting anilinium ion, -N⁺H(CH₃)₂, is strongly electron-withdrawing due to the positive charge. This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. stackexchange.comdoubtnut.com

For electrophilic substitution under non-acidic or weakly acidic conditions, such as nitrosation with nitrous acid (HNO₂), the dimethylamino group remains unprotonated and directs the incoming electrophile (the nitrosonium ion, NO⁺) to the para position. doubtnut.com

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Conditions | Major Product Position |

|---|---|---|---|

| Nitration | NO₂⁺ | Strong Acid (HNO₃/H₂SO₄) | meta |

| Halogenation | Br₂ | Lewis Acid | ortho, para |

| Friedel-Crafts Alkylation | R⁺ | Lewis Acid | ortho, para |

This table summarizes the expected regiochemical outcome of electrophilic substitution on the N,N-dimethylaniline core.

Aromatic Ring Functionalization and Electrophilic Substitution Patterns

The functionalization of the aromatic ring of this compound through electrophilic substitution is a complex process due to the competing directing effects of the substituents. The dimethylamino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the propanoic acid group is a deactivating group, directing electrophiles to the meta position.

In strongly acidic conditions, typically employed for reactions like nitration, the dimethylamino group is protonated to form an anilinium ion (-NH(CH₃)₂⁺). This protonated form is strongly deactivating and a meta-director. hilarispublisher.comsavemyexams.comstackexchange.combyjus.comyoutube.com Consequently, the substitution pattern is primarily governed by the directing effects of the anilinium and propanoic acid groups, both of which direct incoming electrophiles to positions meta to themselves.

The primary sites for electrophilic attack on this compound under acidic conditions are the C2, C4, and C6 positions. The C5 position is sterically hindered and electronically deactivated by both groups. The directing influence of the powerful anilinium group tends to dominate, favoring substitution at the positions meta to it (C5 and C2/C6). However, the propanoic acid group also directs meta (to C5), reinforcing deactivation at this position. Therefore, substitution is most likely to occur at the C2 and C6 positions, which are ortho to the deactivating propanoic acid but meta to the strongly deactivating anilinium group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 3-(3-Dimethylamino-2-nitrophenyl)propanoic acid and 3-(3-Dimethylamino-6-nitrophenyl)propanoic acid | Under strong acidic conditions, the dimethylamino group is protonated to the meta-directing anilinium ion. The propanoic acid is also a meta-director. The combined effect directs the nitro group to the C2 and C6 positions. hilarispublisher.comsavemyexams.comstackexchange.combyjus.com |

| Br₂/FeBr₃ (Bromination) | 3-(2-Bromo-3-dimethylaminophenyl)propanoic acid and 3-(6-Bromo-3-dimethylaminophenyl)propanoic acid | Similar to nitration, the reaction is expected to proceed on the activated ring, with substitution directed by the protonated amine under Lewis acid catalysis. |

| Acyl Chloride/AlCl₃ (Friedel-Crafts Acylation) | No reaction or low yield | The aromatic ring is strongly deactivated by both the protonated dimethylamino group and the propanoic acid group, making it insusceptible to Friedel-Crafts acylation. youtube.comnih.govsigmaaldrich.comorganic-chemistry.org |

Note: The data in this table is predicted based on established principles of electrophilic aromatic substitution and may not reflect experimentally verified outcomes for this specific compound.

Stereoselective Synthesis and Chirality in Analogues of the Chemical Compound

The synthesis of chiral analogues of this compound, where a stereocenter is introduced into the molecule, is of significant interest in medicinal chemistry and materials science. The primary focus of stereoselective synthesis for this class of compounds is the creation of a chiral center at the α- or β-position of the propanoic acid side chain, or at the benzylic position. Various strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives, which can be adapted for the preparation of chiral analogues of the target compound. hilarispublisher.comresearchgate.net

Common approaches to induce chirality include the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. Chiral auxiliaries, such as Evans oxazolidinones or camphor-derived auxiliaries, can be temporarily attached to the propanoic acid moiety to direct stereoselective transformations before being cleaved to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.comsigmaaldrich.comspringerprofessional.deresearchgate.net

Enzymatic methods, employing lipases or other hydrolases, can selectively resolve racemic mixtures of esters or amides of the propanoic acid, affording one enantiomer in high purity. mdpi.com For instance, lipase-catalyzed hydrolysis of racemic β-amino esters has been shown to be an effective method for obtaining enantiomerically pure β-amino acids. mdpi.com

Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, offers a direct route to chiral analogues. For example, the asymmetric hydrogenation of a suitable unsaturated precursor or the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated derivative of this compound could establish the desired stereocenter.

Table 2: Methodologies for Stereoselective Synthesis of Chiral β-Aryl-β-amino Acid Analogues

| Method | Description | Key Features |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is covalently attached to the substrate to direct a diastereoselective reaction, followed by removal of the auxiliary. | High diastereoselectivity, well-established protocols, but requires additional synthetic steps for attachment and removal of the auxiliary. wikipedia.orgnumberanalytics.comsigmaaldrich.comspringerprofessional.deresearchgate.net |

| Enzymatic Resolution | A racemic mixture of a derivative (e.g., an ester) is treated with an enzyme that selectively reacts with one enantiomer, allowing for their separation. | High enantioselectivity, mild reaction conditions, but the theoretical maximum yield for the desired enantiomer is 50%. mdpi.com |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate. | High catalytic efficiency, atom economy, and potential for large-scale synthesis. hilarispublisher.comresearchgate.net |

The synthesis of specific chiral analogues of this compound would involve the adaptation of these general methodologies. For instance, a chiral oxazolidinone derived from the propanoic acid could undergo diastereoselective alkylation or aldol (B89426) reaction to introduce a substituent at the α-position. Alternatively, a racemic ester of the title compound could be subjected to enzymatic hydrolysis to isolate one of the enantiomers.

Structural Modification and Structure Activity Relationship Studies of 3 3 Dimethylamino Phenyl Propanoic Acid Derivatives

Design and Synthesis of Novel Analogues

The rational design and synthesis of new analogues are foundational to understanding how molecular architecture dictates function. By methodically altering different parts of the parent molecule, researchers can probe the chemical space and identify modifications that lead to improved performance.

The phenyl ring of the core scaffold serves as a prime target for modification. The introduction of various substituents can dramatically alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with biological targets.

In studies of related propanoic acid scaffolds, the nature of the substituent on the phenyl ring has been shown to be critical for biological activity. For instance, in a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, compounds featuring furan (B31954) and bromothiophene substituents demonstrated the highest antibacterial activity. nih.gov Conversely, aromatic substituents with groups such as nitro (NO₂), fluorine (F), or chlorine (Cl) did not exhibit any inhibitory effect against the tested bacterial strains. nih.govresearchgate.net

Further research on related structures, such as 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, showed that incorporating a 4-(dimethylamino)phenyl substituent led to weak activity against certain Gram-negative bacteria. mdpi.com However, the addition of a 3,4,5-trimethoxyphenyl moiety resulted in a complete loss of antimicrobial activity, highlighting the sensitivity of the biological target to specific substitution patterns. mdpi.com These findings underscore the principle that both electron-donating and electron-withdrawing groups can have profound, and sometimes unpredictable, effects on molecular function. mdpi.com

Table 1: Phenyl Ring Substituent Effects on the Biological Activity of Propanoic Acid Derivatives

| Parent Scaffold/Series | Substituent | Observed Effect on Molecular Function | Reference |

|---|---|---|---|

| 3-{4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | Furan, Bromothiophene | Highest antibacterial activity in the series. | nih.gov |

| 3-{4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | NO₂, F, Cl | No inhibitory effect observed. | nih.govresearchgate.net |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid | 4-(dimethylamino)phenyl | Weak activity against Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. | mdpi.com |

| 3,3′-((3-hydroxyphenyl)azanediyl)dipropionic acid | 3,4,5-trimethoxyphenyl | Complete loss of antimicrobial activity. | mdpi.com |

The propanoic acid moiety is a critical pharmacophoric element, often involved in crucial binding interactions with biological targets. Modifications to this chain, including its length, rigidity, and the carboxylic acid group itself, can significantly impact a compound's activity profile.

Research has demonstrated that the free carboxylic acid group is often essential for activity. In one study, attempts to increase antimicrobial potency by modifying the carboxy group of a thiazole-containing propanoic acid derivative were made. nih.gov The acid was first esterified with methanol (B129727) and then converted to the corresponding acid hydrazide, which was subsequently condensed with various aldehydes to form hydrazones. nih.gov However, the results indicated that these modifications, which replaced the carboxy group, led to a decrease in antimicrobial activity, suggesting the carboxylate is vital for the compound's mechanism of action. nih.govresearchgate.net

In other studies on phenylpropanoic acids, researchers have replaced the ether moiety that typically connects the central phenyl ring to a lipophilic tail with alternative linkers such as acetylene, ethylene, and propyl groups. nih.gov These modifications to the chain structure were shown to have a significant effect on the binding and activation of PPARα and PPARγ receptors, with a propyl-linked derivative demonstrating robust glucose-lowering activity in animal models. nih.gov

Incorporating the core scaffold into, or attaching it to, various heterocyclic systems is a powerful strategy for modulating biological activity. Heterocycles can introduce new binding interactions, alter solubility and metabolic stability, and hold pharmacophoric elements in a specific orientation.

A prominent example involves the synthesis of N,N-disubstituted β-amino acids where the original dimethylamino group is replaced by a more complex, heterocyclic-containing substituent. Starting from N-phenyl-N-thiocarbamoyl-β-alanine, new derivatives with thiazole (B1198619), aromatic, and other heterocyclic fragments were synthesized using the Hantzsch method. nih.govresearchgate.net Among these, a thiazole derivative containing a naphthoquinone ring exhibited the highest antibacterial activity of all the synthesized compounds. nih.gov This highlights the significant enhancement in potency that can be achieved by appending specific heterocyclic systems. Similarly, in another series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were identified as promising anticancer candidates. mdpi.com

Correlation Between Molecular Structure and Biochemical Interaction Profiles

The culmination of structural modification studies is the establishment of a clear structure-activity relationship (SAR). This correlation provides a roadmap for rational drug design, indicating which molecular features are essential for activity and which can be tuned to optimize properties.

From the studies on 3-(3-(dimethylamino)phenyl)propanoic acid analogues and related structures, several key SAR insights have emerged:

The Carboxylic Acid Group: The terminal carboxylic acid of the propanoic chain appears to be a crucial feature for the antimicrobial activity in certain series, as its replacement with ester or hydrazone functionalities diminishes or abolishes the effect. nih.govresearchgate.net

Phenyl Ring Substitution: The electronic and steric nature of substituents on the phenyl ring profoundly influences biological outcomes. Small, electron-neutral, or withdrawing groups like F and Cl can be inactive, while larger, specific heterocyclic substituents like furan or bromothiophene can confer potent activity. nih.govresearchgate.net This suggests a highly specific binding pocket that is sensitive to the substituent's properties.

Heterocyclic Moieties: The introduction of specific heterocyclic systems, particularly thiazoles, is a successful strategy for enhancing biological activity. nih.govresearchgate.netmdpi.com A compound featuring a phenyl substituent at the 4-position of the thiazole ring showed high antibacterial activity, and this was further enhanced by the addition of a naphthoquinone ring. nih.gov

Table 2: Correlation of Structural Modifications with Biochemical Outcomes

| Structural Modification | Derivative Type | Observed Biochemical Effect | Reference |

|---|---|---|---|

| Replacement of Carboxylic Acid | Hydrazone/Hydrazide Derivatives | Decreased antimicrobial activity. | nih.govresearchgate.net |

| Phenyl Ring Substitution | Furan/Bromothiophene Substituents | High antibacterial activity. | nih.gov |

| Incorporation of Heterocycle | Naphthoquinone-Thiazole Analogue | Highest antibacterial activity in the tested series. | nih.govresearchgate.net |

Insights from Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are sophisticated strategies in medicinal chemistry aimed at discovering novel compounds with improved properties while retaining the desired biological activity.

Bioisosteric replacement involves the substitution of one atom or group of atoms for another with broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com The goal is to create a new molecule that maintains the key biological interactions of the parent compound but may possess improved characteristics, such as attenuated toxicity or altered pharmacokinetics. cambridgemedchemconsulting.comufrj.br The substitution of a hydrogen atom with fluorine or a hydroxyl group with an amino group are classic examples. u-tokyo.ac.jp In the context of the derivatives discussed, replacing a simple phenyl ring with a thiophene (B33073) ring nih.gov or modifying substituents (e.g., exchanging Cl for Br) are forms of bioisosteric replacement. mdpi.com

Scaffold hopping , a more dramatic approach, seeks to identify molecules with a completely different core structure (scaffold) that maintain the same biological function. nih.govchemrxiv.org This strategy is invaluable for escaping undesirable properties associated with a particular chemical series or for generating novel, patentable intellectual property. nih.gov The process often involves retaining the key pharmacophoric elements in the same 3D orientation but connecting them with a new molecular backbone. chemrxiv.org The synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids from a simpler N-phenyl-β-alanine precursor can be viewed as a form of scaffold hopping, where the phenyl(1,3-thiazol-2-yl)amino moiety represents a new, more complex scaffold replacing the original dimethylamino group to explore new biological activities like antimicrobial effects. nih.gov These strategies represent the pinnacle of rational drug design, allowing chemists to navigate the vastness of chemical space to find safer and more effective therapeutic agents. nih.gov

Computational and Theoretical Investigations of 3 3 Dimethylamino Phenyl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide a foundational understanding of a molecule's intrinsic properties. For 3-(3-(Dimethylamino)phenyl)propanoic acid, these methods elucidate the interplay between its dimethylamino, phenyl, and propanoic acid functional groups.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. gelisim.edu.trscispace.com It is particularly effective for predicting the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine key structural parameters. gelisim.edu.tr

For this compound, DFT studies would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional shape of the molecule, including the orientation of the propanoic acid side chain relative to the phenyl ring and the geometry of the dimethylamino group.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: The following data is illustrative to represent typical results from a DFT calculation and is not derived from a published study on this specific molecule.)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C(carboxyl)-O(hydroxyl) | 1.35 |

| C(carboxyl)=O | 1.21 | |

| C(alpha)-C(carboxyl) | 1.52 | |

| C(beta)-C(alpha) | 1.54 | |

| C(phenyl)-C(beta) | 1.51 | |

| C(phenyl)-N | 1.37 | |

| N-C(methyl) | 1.45 | |

| **Bond Angles (°) ** | O=C-O(H) | 123.0 |

| C(alpha)-C(carboxyl)-O | 112.0 | |

| C(phenyl)-C(beta)-C(alpha) | 113.5 | |

| C(phenyl)-C(phenyl)-N | 121.0 | |

| Dihedral Angle (°) | C(phenyl)-C(phenyl)-C(beta)-C(alpha) | -95.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, acting as an electron donor, is associated with the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

Table 2: Representative Frontier Molecular Orbital Data (Note: This data is hypothetical and serves to illustrate the output of an FMO analysis.)

| Parameter | Energy (eV) | Description |

| HOMO Energy | -5.85 | Indicates electron-donating capability; likely localized on the dimethylamino-substituted phenyl ring. |

| LUMO Energy | -0.95 | Indicates electron-accepting capability; likely distributed over the carboxylic acid group and phenyl ring. |

| Energy Gap (ΔE) | 4.90 | Suggests moderate kinetic stability. |

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. It examines electron delocalization, charge transfer between orbitals, and hyperconjugative interactions that contribute to molecular stability. researchgate.net For the title compound, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons into the phenyl ring's π-system and explore interactions between the propanoic acid chain and the aromatic ring. A computational study on a related compound, 3-[2-(dimethylamino) phenyl] propanal, utilized NBO analysis to understand the folding of its flexible side-chain through non-covalent interactions. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. conicet.gov.ar It plots the electrostatic potential onto the electron density surface. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl groups, highlighting sites for nucleophilic attack.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent. plos.org

For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. These simulations can explore the molecule's accessible conformations by modeling the rotation around its single bonds. Key areas of flexibility include the C-C bonds of the propanoic acid chain and the bond connecting the chain to the phenyl ring. The results can reveal the most stable or populated conformations in solution and the energy barriers between them. Analysis of parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's structure and the flexibility of specific regions over the simulation period. frontiersin.org

Molecular Docking and Protein-Ligand Interaction Prediction (In Silico Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a hypothetical docking study, this compound would be docked into the active site of a relevant protein target. The choice of target would depend on the therapeutic area of interest; for instance, it could be an enzyme, a transporter, or a G-protein coupled receptor. The docking algorithm would generate various binding poses and score them based on binding affinity (e.g., in kcal/mol). unpad.ac.id The best-scoring pose would then be analyzed to identify key interactions—such as hydrogen bonds, ionic interactions, hydrophobic interactions, and π-π stacking—between the ligand and the protein's amino acid residues. This provides in silico mechanistic insights into how the molecule might exert a biological effect.

Table 3: Hypothetical Molecular Docking Interaction Profile (Note: This table is for illustrative purposes, showing potential interactions within a hypothetical enzyme active site.)

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

| Carboxylic Acid (O) | Arginine (Arg) | Ionic Interaction / H-Bond | 2.8 |

| Carboxylic Acid (OH) | Serine (Ser) | Hydrogen Bond | 3.1 |

| Phenyl Ring | Phenylalanine (Phe) | π-π Stacking | 4.5 |

| Dimethylamino Group | Aspartic Acid (Asp) | Ionic Interaction / H-Bond | 3.0 |

Retrosynthetic Analysis and Pathway Prediction using Computational Tools

Retrosynthetic analysis is a strategy used by organic chemists to plan the synthesis of complex molecules. wikipedia.orgnumberanalytics.com The process involves mentally breaking down the target molecule into simpler, commercially available precursors through a series of "disconnections." ias.ac.inairitilibrary.com Computational tools are increasingly used to assist in this process, employing databases of chemical reactions and machine learning algorithms to predict plausible synthetic routes.

For this compound, a logical retrosynthetic analysis would involve two primary disconnections:

C-N Bond Disconnection: The bond between the phenyl ring and the nitrogen atom can be disconnected. This suggests a precursor like 3-(3-aminophenyl)propanoic acid and a methylating agent. However, a more common approach would be to start with a precursor that already contains the dimethylamino group.

C-C Bond Disconnection: A more practical disconnection is at the bond between the phenyl ring and the propanoic acid side chain (Caryl-Cβ). This leads to precursors such as 3-(dimethylamino)bromobenzene and a three-carbon synthon with a nucleophilic character, or a Heck-type coupling with an acrylic acid derivative.

A plausible retrosynthetic pathway is as follows:

Target: this compound

Retron 1 (Reduction): The propanoic acid can be obtained by reducing a carbon-carbon double bond. This leads back to 3-(3-(Dimethylamino)phenyl)acrylic acid.

Retron 2 (C-C bond formation): The acrylic acid derivative can be formed via a Knoevenagel or Perkin-type condensation. This disconnection points to 3-(dimethylamino)benzaldehyde (B1293425) and malonic acid as precursors.

This analysis suggests a forward synthesis starting from 3-(dimethylamino)benzaldehyde and malonic acid, followed by condensation and subsequent reduction of the resulting double bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are instrumental in drug discovery and medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular properties that govern a specific biological effect. nih.govarxiv.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org

For the derivatives of this compound, QSAR studies can provide significant insights into the structural requirements for a desired biological response. By systematically modifying the core structure and correlating these changes with activity, a predictive model can be developed. Such a model would typically take the form of a mathematical equation:

Activity = f (Molecular Descriptors) + error

Where the molecular descriptors are numerical representations of the chemical structure. These can be categorized into several types, including:

Constitutional (1D) Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular branching and connectivity.

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's size and shape.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

The development of a robust QSAR model for derivatives of this compound would involve the following key steps:

Data Set Selection: A series of derivatives with a wide range of structural diversity and corresponding experimentally determined biological activities is required.

Molecular Descriptor Calculation: A variety of descriptors for each molecule in the series would be calculated using specialized software.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to generate a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using statistical metrics like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r-squared (pred_r²). nih.govmdpi.com

Hypothetical QSAR Study on this compound Derivatives

To illustrate the application of QSAR, a hypothetical study on a series of this compound derivatives could be envisioned. In this scenario, different substituents could be introduced at various positions on the phenyl ring to modulate the biological activity.

Table 1: Hypothetical Derivatives of this compound and their Biological Activity

| Compound ID | Substituent (R) | Position | Biological Activity (IC50, µM) |

| 1 | -H | - | 15.2 |

| 2 | -Cl | 4 | 8.5 |

| 3 | -F | 4 | 9.1 |

| 4 | -CH3 | 4 | 12.8 |

| 5 | -OCH3 | 4 | 10.3 |

| 6 | -NO2 | 4 | 5.7 |

| 7 | -Cl | 5 | 7.9 |

| 8 | -F | 5 | 8.4 |

| 9 | -CH3 | 5 | 11.5 |

| 10 | -OCH3 | 5 | 9.8 |

Table 2: Selected Molecular Descriptors for the Hypothetical Derivatives

| Compound ID | LogP | Molar Refractivity | Dipole Moment |

| 1 | 2.1 | 60.5 | 2.5 |

| 2 | 2.8 | 65.1 | 3.1 |

| 3 | 2.3 | 60.9 | 3.0 |

| 4 | 2.6 | 65.1 | 2.6 |

| 5 | 2.2 | 66.7 | 2.8 |

| 6 | 2.0 | 66.3 | 4.5 |

| 7 | 2.8 | 65.1 | 2.9 |

| 8 | 2.3 | 60.9 | 2.8 |

| 9 | 2.6 | 65.1 | 2.4 |

| 10 | 2.2 | 66.7 | 2.7 |

Based on this data, a QSAR model could be generated. For instance, a hypothetical MLR model might yield an equation like:

log(1/IC50) = 0.45 * LogP + 0.12 * Dipole Moment - 0.05 * Molar Refractivity + 1.2

The statistical quality of such a model would be evaluated. A robust model would exhibit strong statistical parameters, for example:

Table 3: Statistical Validation of the Hypothetical QSAR Model

| Parameter | Value | Description |

| r² | 0.92 | Coefficient of determination, indicates the goodness of fit. |

| q² | 0.85 | Cross-validated correlation coefficient, indicates the predictive power of the model. |

| pred_r² | 0.88 | Predictive r-squared for an external test set. |

| F-statistic | 150.2 | A measure of the statistical significance of the model. |

The interpretation of this hypothetical QSAR model would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the biological activity, while increased molar refractivity has a minor negative impact. Such insights are invaluable for the rational design of new, more potent derivatives of this compound by guiding the selection of substituents with optimal physicochemical properties. For example, the model would suggest that introducing electron-withdrawing groups that increase the dipole moment could enhance activity. nih.gov

Biochemical and Molecular Interaction Studies of 3 3 Dimethylamino Phenyl Propanoic Acid

Investigation of Receptor Binding Affinity and Ligand Interactions (In Vitro)

Currently, there are no publicly available studies that specifically detail the in vitro receptor binding affinity of 3-(3-(Dimethylamino)phenyl)propanoic acid. However, the structural components of the molecule—a propanoic acid backbone, a phenyl ring, and a dimethylamino group—are common motifs in pharmacologically active compounds, suggesting potential interactions with various receptors.

Research on analogous propanoic acid derivatives has demonstrated significant binding to a range of receptors. For instance, certain 3-phenylpropanoic acid analogs have been identified as potent and selective antagonists for the EP3 receptor. nih.gov Similarly, derivatives of 2-amino-3-propanoic acid have been explored as ligands for NMDA and AMPA receptors, which are crucial in neurotransmission. frontiersin.orgnih.gov The presence of the propanoic acid moiety is often critical for interacting with the binding pockets of these receptors.

The free fatty acid 1 receptor (FFAR1) is another potential target, as it is activated by medium and long-chain fatty acids and certain synthetic agonists featuring a phenylpropanoic acid scaffold. nih.gov Studies on FFAR1 have revealed multiple allosteric binding sites, indicating complex regulatory mechanisms that could potentially be influenced by compounds like this compound. nih.gov Furthermore, dopamine (B1211576) receptors, particularly the D3 subtype, have been shown to bind with high affinity to ligands containing features reminiscent of this compound's structure. frontiersin.org

The following table summarizes the receptor binding affinities of various propanoic acid derivatives, illustrating the potential for this class of compounds to interact with diverse biological targets. It is important to note that this data is for structurally related compounds and not this compound itself.

| Compound Class/Example | Receptor Target | Finding |

| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | EP3 Receptor | Identified as potent and selective antagonists. nih.gov |

| 2-Amino-3-triazolpropanoic acid analogues | NMDA Receptor (Glycine site) | Act as agonists with varying activity across different GluN2 subunits. frontiersin.org |

| 3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-(1,1'-biphenyl)-4-yl)methoxy)phenyl)propanoic acid | Free Fatty Acid 1 Receptor (FFAR1) | Acts as an agonist, revealing allosteric binding sites. nih.gov |

| HY-3-24 (a benzamide (B126) derivative) | Dopamine D3 Receptor | Exhibits high-affinity and selective binding. frontiersin.org |

Enzyme Inhibition Profiles and Mechanistic Elucidation (In Vitro)

Specific in vitro enzyme inhibition profiles for this compound are not documented in the current scientific literature. However, based on its structure, several potential enzymatic interactions can be hypothesized. The study of enzyme kinetics provides a framework for understanding how such a molecule might act as an inhibitor. wikipedia.orgcam.ac.uknih.gov

Structurally similar compounds have demonstrated notable enzyme inhibition. For example, certain 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids have been shown to inhibit the 85 kDa cytosolic phospholipase A2, with IC50 values in the micromolar range. nih.gov This suggests that the propionic acid moiety can be a key pharmacophore for enzyme inhibition.

Furthermore, a metabolite of phenylalanine, 3-phenylpropionic acid, once converted to its CoA ester (3-phenylpropionyl-CoA), acts as a substrate for medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov This interaction is specific, as other acyl-CoA dehydrogenases show no significant activity. nih.gov This raises the possibility that this compound could, after intracellular conversion to its CoA thioester, interact with acyl-CoA dehydrogenases or other enzymes involved in fatty acid and amino acid metabolism, potentially acting as a competitive or non-competitive inhibitor.

The table below presents enzyme inhibition data for compounds structurally related to this compound, highlighting the potential for this chemical class to modulate enzyme activity.

| Inhibitor Compound | Target Enzyme | IC50/Km Value |

| 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | IC50: 24 µM nih.gov |

| 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)-propionic acid | Cytosolic Phospholipase A2 | IC50: 13 µM nih.gov |

| 3-phenylpropionyl-CoA (Substrate) | Human Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Km: 50 µM nih.gov |

Modulation of Neurotransmitter Systems at the Molecular Level

There is no direct evidence to date that this compound modulates neurotransmitter systems at the molecular level. However, its structural similarity to known neuromodulatory molecules and metabolites provides a basis for speculation.

Propionic acid itself has been shown to have effects on the nervous system. High concentrations of propionic acid can inhibit neuronal maturation and lead to ultrastructural changes in brain regions like the amygdala in animal models. researchgate.netnih.gov These effects include a reduction in neuron number and an increase in glial cells, suggesting that propionic acid can influence neuronal health and plasticity. nih.gov

Furthermore, inhibition of 14-3-3 proteins, which are key regulators of neuronal development and synaptic transmission, has been shown to alter neural oscillations in the hippocampus and prefrontal cortex. nih.gov While no direct interaction has been shown, the potential for small molecules to disrupt such protein-protein interactions is an area of active research. researchgate.net

Exploration of Specific Protein Interactions and Binding Modes

Specific protein interactions for this compound have not been characterized. However, studies of analogous compounds provide insight into potential binding partners and modes of interaction.

A key example is the interaction between 3-phenylpropionyl-CoA and medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov This interaction is highly specific and results in the dehydrogenation of the substrate. nih.gov This points to a potential metabolic fate for this compound, should it be converted to its CoA derivative within the cell.

The 14-3-3 family of proteins are highly conserved regulatory proteins that are abundant in the brain and are involved in processes from neurogenesis to neuronal migration. frontiersin.org These proteins recognize and bind to phosphorylated motifs on a multitude of client proteins, thereby modulating their function. frontiersin.org Small molecules have been developed that can stabilize or disrupt these protein-protein interactions. researchgate.net Given the prevalence of 14-3-3 proteins and their importance in neuronal function, they represent a plausible, though as yet unproven, class of interactors for novel neuroactive compounds.

Influence on Fundamental Metabolic Pathways (e.g., Phenylalanine Metabolism, Propionic Acid Metabolism)

Phenylalanine Metabolism

The influence of this compound on phenylalanine metabolism is currently unknown. Phenylalanine is an essential amino acid primarily catabolized via its hydroxylation to tyrosine by the enzyme phenylalanine hydroxylase (PAH). nih.govmdpi.com A secondary pathway involves transamination to phenylpyruvate. mdpi.com Notably, 3-phenylpropionic acid is a known end-product of the bacterial degradation of unabsorbed phenylalanine in the gut. nih.gov This suggests a potential link between the catabolism of phenylalanine and compounds with a phenylpropanoic acid structure. It is conceivable that this compound could influence PAH activity, either as a direct inhibitor or as an allosteric modulator, similar to how other small molecules have been shown to stabilize or protect the enzyme. nih.gov

Propionic Acid Metabolism

The metabolic fate of this compound within the propionic acid pathway has not been investigated. Propionic acid, derived from the catabolism of odd-chain fatty acids and certain amino acids, is metabolized by being converted to propionyl-CoA. nih.govusmlestrike.com Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle. nih.govusmlestrike.com It is plausible that this compound, after entering the cell, could be activated to its CoA thioester and subsequently interact with the enzymes of this pathway. Depending on its structure, it could act as a substrate, a competitive inhibitor of propionyl-CoA carboxylase, or be metabolized through an alternative route. In the genetic disorder propionic acidemia, the accumulation of propionyl-CoA and its derivatives leads to metabolic toxicity, highlighting the importance of proper flux through this pathway. nih.gov

Applications in Proteomics Research, including Protein Crosslinking and Mass Spectrometry Analysis

Currently, there are no documented applications of this compound in proteomics research. However, its structure lends itself to several hypothetical applications, particularly in the realm of chemical proteomics.

One potential application is in metabolic labeling for quantitative mass spectrometry. liverpool.ac.ukyoutube.com An isotopically labeled version of this compound (e.g., containing 13C or 15N) could be introduced to cell cultures. If the compound is taken up and incorporated into metabolic pathways, it could serve as a probe to trace its metabolic fate and identify interacting proteins. Mass spectrometry would then be used to identify and quantify the labeled proteins and metabolites. nih.govyoutube.com

Additionally, the carboxylic acid group and the dimethylamino group could be functionalized to create chemical crosslinkers. Chemical crosslinking coupled with mass spectrometry is a powerful technique for identifying protein-protein interactions. nih.gov A derivative of this compound could be synthesized to contain a photo-reactive group, allowing for photo-affinity labeling to capture interacting proteins in a cellular context. The unique mass of the compound would aid in the identification of the cross-linked peptides during mass spectrometric analysis.

Role of 3 3 Dimethylamino Phenyl Propanoic Acid As a Research Intermediate and Building Block

Precursor in the Synthesis of Biologically Active Compounds

Aryl propanoic acids are a well-established class of precursors for the synthesis of biologically active molecules. The general structure of 3-(3-(Dimethylamino)phenyl)propanoic acid, with its reactive carboxylic acid tail and modifiable aromatic ring, makes it a candidate for such synthetic endeavors. The carboxylic acid can be readily converted into esters, amides, or hydrazides, while the electron-rich aromatic ring is amenable to electrophilic substitution, allowing for the introduction of additional functional groups. These modifications are key steps in tuning the biological properties of the final compounds.

Research into related substituted propanoic acid derivatives illustrates this principle. For instance, various N,N-disubstituted β-amino acids with thiazole (B1198619) and other heterocyclic fragments have been synthesized and shown to possess discrete antimicrobial activity. researchgate.netmdpi.com Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been developed as potential antimicrobial candidates targeting multidrug-resistant pathogens. rsc.org

However, the specific contribution of the dimethylamino group to biological activity is highly context-dependent and not universally positive. In one study focused on developing antimicrobial agents from 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the introduction of a dimethylamino substituent onto the phenyl ring led to a complete loss of antimicrobial activity against all tested bacterial strains. rsc.org This finding underscores the critical role that specific substituents play in defining the pharmacological profile of a molecule and highlights the nuanced outcomes of synthetic modifications. While the broader class of aryl propanoic acids are common precursors rsc.orgresearchgate.net, the specific use of this compound in creating clinically evaluated compounds is not extensively documented in publicly available literature.

Reagent for the Construction of Complex Molecular Architectures

A building block in chemistry is a molecule that can be readily incorporated into a larger, more complex molecular structure. This compound fits this description due to its distinct functional domains that can be selectively addressed in synthetic protocols.

The terminal carboxylic acid is a primary site for covalent bond formation. It can participate in condensation reactions to form amide or ester linkages, which are the foundational bonds for creating peptides, polyesters, and polyamides. This functionality allows the molecule to be tethered to other building blocks or polymerized to form linear or branched macromolecules.

The aromatic ring, functionalized with the dimethylamino group, provides a second domain for constructing larger architectures. The ring itself can engage in non-covalent interactions, such as pi-stacking, which can help direct the self-assembly of supramolecular structures. Furthermore, the ring can be subjected to further chemical reactions to introduce more linking points, enabling the formation of three-dimensional networks or dendrimers. While the compound possesses the necessary functionalities to act as a versatile building block smolecule.com, its specific incorporation into complex, well-defined supramolecular or polymeric architectures is not widely reported in scientific literature.

Table 1: Functional Group Analysis of this compound for Synthesis

| Functional Group | Potential Synthetic Transformations | Application in Molecular Architecture |

|---|---|---|

| Carboxylic Acid | Amide bond formation, Esterification, Reduction to alcohol, Conversion to acid chloride | Linker for polymerization (polyamides, polyesters); Site for attachment to surfaces or other building blocks. |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., halogenation, nitration) | Core unit for dendrimers; Can be modified to create multiple connection points. |

| Dimethylamino Group | Oxidation, Salt formation | Modulates the electronic properties of the aromatic ring; Can act as a donor in charge-transfer complexes. |

| Aliphatic Chain | Can influence the spacing and flexibility between the terminal functional groups. | Acts as a flexible spacer in polymers or linked molecular systems. |

Utility in the Development of Chemical Probes for Biological Systems

The 3-(dimethylamino)phenyl moiety of the title compound is a key structural feature found in many environmentally sensitive fluorescent dyes. Molecules containing an electron-donating group (like dimethylamino) connected to an electron-acceptor group through a conjugated system often exhibit intramolecular charge transfer (ICT). researchgate.net The efficiency of this charge transfer, and thus the wavelength of the emitted fluorescence, can be highly dependent on the polarity of the surrounding environment. This property, known as solvatochromism, is the basis for many chemical probes designed to report on the local environment within a biological system. researchgate.netnih.gov

Studies on various dyes containing the N,N-dimethylaminophenyl group confirm its role as a potent electron-donor in creating solvatochromic and fluorosolvatochromic compounds. researchgate.netrsc.orgrsc.org For example, significant shifts in fluorescence emission are observed when such dyes move from a nonpolar to a polar solvent, reflecting changes in the molecular dipole moment upon excitation. rsc.orgrsc.org

This compound can be considered a precursor to such a fluorescent probe. The 3-(dimethylamino)phenyl core acts as the potential fluorophore, while the propanoic acid serves as a convenient "handle." This handle allows the fluorescent core to be covalently attached to other molecules, such as proteins, lipids, or drugs, to track their location and interactions within cells without significantly altering the parent molecule's function. While this specific compound is noted as a building block for dye synthesis smolecule.com, detailed studies characterizing it as a standalone probe are limited.

Contribution to the Synthesis of Novel Pharmaceutical Scaffolds (without clinical endpoints)

In medicinal chemistry, a pharmaceutical scaffold is a core molecular structure upon which various chemical modifications are made to create a library of related compounds. This library is then screened to identify molecules with desired therapeutic properties and to understand structure-activity relationships (SAR). This compound is an archetypal scaffold molecule.

Its framework provides a defined three-dimensional arrangement of functional groups that can be systematically modified:

The carboxylic acid can be converted to a series of amides or esters by reacting it with diverse amines or alcohols, exploring how changes in this region affect target binding.

The aromatic ring can be substituted at various positions to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential.

The dimethylamino group can be modified or replaced to fine-tune basicity and electronic donation.

Research on related structures confirms the utility of this approach. Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have used this scaffold to generate dozens of new compounds for evaluation as antimicrobial agents. rsc.org Similarly, other aryl propanoic acid derivatives have been systematically modified to explore their potential as anticancer agents or for other therapeutic applications. rsc.org These studies exemplify the scaffold-based approach to drug discovery. Although extensive libraries based specifically on the this compound scaffold are not prevalent in the literature, its structure is fundamentally suited for this purpose, offering a robust and versatile platform for generating chemical novelty in early-stage pharmaceutical research.

Table 2: Research Applications of Related Aryl Propanoic Acid Scaffolds

| Base Scaffold | Derivatives Synthesized | Research Area | Reference |

|---|---|---|---|

| N-Phenyl-N-thiocarbamoyl-β-alanine | Thiazole and hydrazone derivatives | Antimicrobial activity, Plant growth promotion | researchgate.netmdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Hydrazones with various aromatic and heterocyclic substituents | Antimicrobial activity against multidrug-resistant pathogens | rsc.org |

| 3-(Furan-2-yl)propenoic acid | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Antimicrobial activity against Candida albicans, E. coli, S. aureus | researchgate.net |

| Cinnamic Acid (precursor) | Amides, esters, hydrazides | Various, including anticancer, antimicrobial, antidiabetic | nih.govnih.gov |

Emerging Research Directions and Methodological Advances for 3 3 Dimethylamino Phenyl Propanoic Acid

Development of Novel Synthetic Strategies for Enhanced Efficiency

The classical synthesis of phenylpropanoic acid derivatives often involves multi-step procedures that can be inefficient and generate significant waste. Modern synthetic organic chemistry is focused on developing more direct and atom-economical routes. For a target like 3-(3-(Dimethylamino)phenyl)propanoic acid, several cutting-edge strategies are being explored.

Transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, represent a powerful approach. These methods allow for the direct formation of carbon-carbon bonds, which is central to the synthesis of the phenylpropanoic acid scaffold. For instance, a Heck-type reaction could couple a halo-substituted dimethylaniline with an acrylic acid derivative, followed by reduction, to yield the desired product. Similarly, a Suzuki coupling could involve the reaction of a boronic acid-functionalized dimethylaniline with a suitable three-carbon building block. The development of highly active and selective palladium catalysts is crucial for the success of these strategies, enabling reactions to proceed under milder conditions with lower catalyst loadings.

Another promising avenue is the catalytic hydrocarboxylation of substituted styrenes. This approach involves the direct addition of a carboxyl group across a carbon-carbon double bond, offering a highly atom-economical route to the propanoic acid moiety. Research in this area is focused on developing catalysts that can achieve high regioselectivity, ensuring the formation of the desired branched isomer.

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The optimization of synthetic protocols relies heavily on the ability to monitor reaction progress in real-time. Process Analytical Technology (PAT) has emerged as a critical tool in both academic and industrial settings for achieving this. bruker.com For the synthesis of this compound, several advanced spectroscopic techniques are particularly valuable.

In-situ Raman Spectroscopy : This technique provides detailed information about the vibrational modes of molecules and can be used to track the consumption of reactants and the formation of products and intermediates in real-time. rsc.orgbeilstein-journals.org Its ability to be used with fiber-optic probes makes it highly suitable for monitoring reactions in standard laboratory glassware without the need for sample extraction. rsc.orgresearchgate.net

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR offers unparalleled structural information and quantitative data. bruker.comrsc.org The development of benchtop NMR spectrometers and flow-through cells has made this powerful technique more accessible for routine reaction monitoring. rsc.orgacs.org It allows for the direct observation of all soluble species in a reaction mixture, providing deep mechanistic insights. rsc.org

These techniques enable rapid optimization of reaction parameters such as temperature, catalyst loading, and reaction time, leading to improved yields and purities.

Integrated Computational and Experimental Approaches in Molecular Design

The synergy between computational modeling and experimental work has revolutionized the process of molecular design and mechanistic investigation. For this compound, these integrated approaches can accelerate the discovery of new functionalities and optimize its properties.